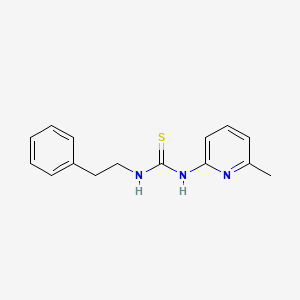
1-(6-Methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea is a member of methylpyridines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
mGlu5 Receptor Antagonist : A compound, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, shows potent noncompetitive mGlu5 receptor antagonist activity, with potential therapeutic applications for anxiety disorders (Cosford et al., 2003).
Antimicrobial Activity : Synthesized pyrimidine derivatives, including thiourea compounds, demonstrate significant antimicrobial activity, highlighting their potential in medical applications (Rathod & Solanki, 2018).
Cytotoxicity Studies : Thiourea derivatives, including benzoyl and methyl-substituted variants, have been evaluated for their cytotoxicity against cancer cell lines, showing promising results for anticancer drug development (Ruswanto et al., 2015).
Materials Science
Corrosion Inhibition : The application of certain thiourea derivatives in corrosion resistance for mild steel in acidic environments has been explored, showcasing their potential as effective corrosion inhibitors (Hosseini & Azimi, 2009).
Fluorescence Probes : Novel fluorescence probes based on thiourea derivatives have been developed for sensitive detection in various applications, including environmental monitoring and biochemical assays (Wang et al., 2016).
Chemical Synthesis
Catalysis : Thiourea derivatives have been reported to enhance catalytic activity in Friedel-Crafts reactions and other organic synthesis processes, offering new strategies for catalyst design (Fan, Payne, & Kass, 2018).
Crystal Structure Analysis : Studies on the crystal structures of thiourea derivatives provide insights into their molecular interactions, which are crucial for designing compounds with specific properties (Draman, 2021).
Propiedades
Nombre del producto |
1-(6-Methyl-2-pyridinyl)-3-(2-phenylethyl)thiourea |
|---|---|
Fórmula molecular |
C15H17N3S |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
1-(6-methylpyridin-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C15H17N3S/c1-12-6-5-9-14(17-12)18-15(19)16-11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H2,16,17,18,19) |
Clave InChI |
BNAIDYBVJVKVHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)NC(=S)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B1227315.png)
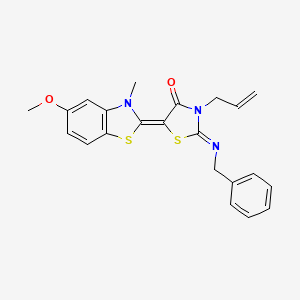
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester](/img/structure/B1227319.png)
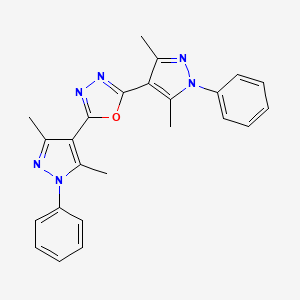
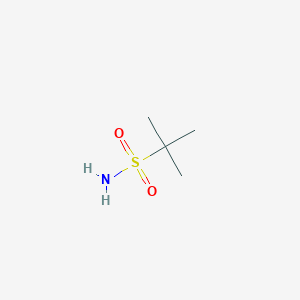
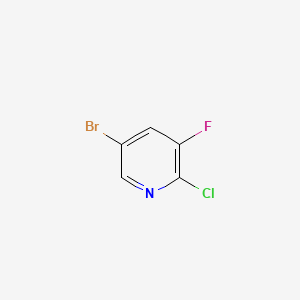
![3-Oxo-2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]butanoic acid ethyl ester](/img/structure/B1227326.png)
![N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide](/img/structure/B1227327.png)
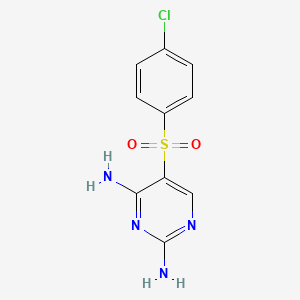
![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
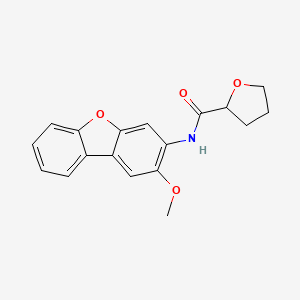
![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)
![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)
![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)